molecular formula C7H6BNO2 B130453 3-Cyanophenylboronic acid CAS No. 150255-96-2

3-Cyanophenylboronic acid

Cat. No. B130453
Key on ui cas rn: 150255-96-2
M. Wt: 146.94 g/mol
InChI Key: XDBHWPLGGBLUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06706745B1

Procedure details

20 g of 3-bromobenzonitrile was dissolved in 100 ml of dry THF and, under a nitrogen atmosphere, 37.6 ml of triisopropoxyborane was added. This solution was cooled to −78° C., and 98.3 ml of 1.6M n-butyllithium hexane solution was dropped for 30 min. with stirring. After stirring at room temperature for 30 min., it was cooled to 0° C., 220 ml of 4M sulfuric acid was added. This solution was refluxed with heating overnight, and then cooled to 0° C. again. 340 ml of 5M sodium hydroxide was added, and extracted with 200 ml of diethyl ether. The aqueous layer was removed, and 6M hydrochloric acid was added until the pH was 2. It was extracted twice with 300 ml of ethyl acetate, dried with magnesium sulfate, and then the solvent was removed. The resulting crude product was recrystallized from DMF-water to produce 11.6 g (72%) of the title compound as acicular light-yellow crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37.6 mL
Type
reactant
Reaction Step Two
Name
n-butyllithium hexane
Quantity
98.3 mL
Type
reactant
Reaction Step Three
Quantity
220 mL
Type
reactant
Reaction Step Four
Quantity
340 mL
Type
reactant
Reaction Step Five
Yield
72%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].C([O:13][B:14](OC(C)C)[O:15]C(C)C)(C)C.CCCCCC.C([Li])CCC.S(=O)(=O)(O)O.[OH-].[Na+]>C1COCC1>[OH:13][B:14]([OH:15])[C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([C:5]#[N:6])[CH:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
37.6 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Three
Name
n-butyllithium hexane
Quantity
98.3 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Four
Name
Quantity
220 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
340 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 30 min.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
This solution was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. again
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
ADDITION
Type
ADDITION
Details
6M hydrochloric acid was added until the pH was 2
EXTRACTION
Type
EXTRACTION
Details
It was extracted twice with 300 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The resulting crude product was recrystallized from DMF-water

Outcomes

Product
Name
Type
product
Smiles
OB(C1=CC(=CC=C1)C#N)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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